molecular formula C11H23ClN2O2 B13145419 trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride

trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride

Cat. No.: B13145419
M. Wt: 250.76 g/mol
InChI Key: WJAUINYFWZWJQK-VTLYIQCISA-N
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Description

trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group and two methyl groups attached to the piperazine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 3,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug design and development processes to create new therapeutic agents .

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research may focus on their efficacy and safety in treating various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
  • tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Comparison: Compared to similar compounds, trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylatehydrochloride may exhibit unique reactivity and stability due to the presence of the tert-butyl group and the specific arrangement of methyl groups on the piperazine ring. These structural features can influence its chemical behavior and make it suitable for specific applications .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1

InChI Key

WJAUINYFWZWJQK-VTLYIQCISA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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